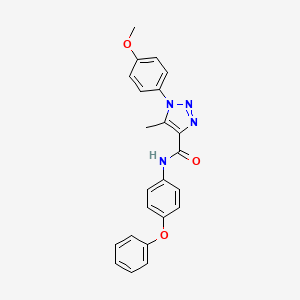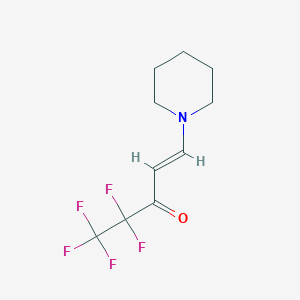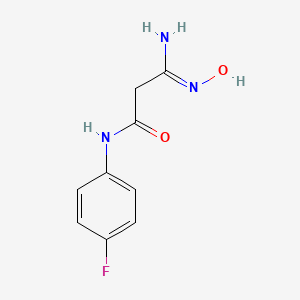![molecular formula C8H5F3N2OS B2571647 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde CAS No. 886360-61-8](/img/structure/B2571647.png)
1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde is a heterocyclic compound that contains a thieno[2,3-c]pyrazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, often using reagents such as DMF (dimethylformamide) and POCl3 (phosphoryl chloride) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for lithiation and subsequent reactions to avoid precipitation and ensure consistent product quality .
化学反応の分析
Types of Reactions
1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carboxylic acid.
Reduction: 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Materials Science: The compound’s trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it useful in the development of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the trifluoromethyl group but lacks the thieno[2,3-c]pyrazole core.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde is unique due to the combination of the thieno[2,3-c]pyrazole core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development .
特性
IUPAC Name |
1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c1-13-7-5(2-4(3-14)15-7)6(12-13)8(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJFTIUVMHLLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C=O)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2571565.png)


![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571568.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2571569.png)



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide](/img/structure/B2571576.png)
![2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2571579.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2571582.png)


